molecular formula C13H16O2 B3150750 Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate CAS No. 69358-86-7

Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate

Cat. No.: B3150750
CAS No.: 69358-86-7
M. Wt: 204.26 g/mol
InChI Key: LEXDXRCVVQYSIJ-UHFFFAOYSA-N
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Description

Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate is a phenylpropanoate derivative ester. This compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. It is particularly valuable for constructing complex molecular structures, including various nitrogen-based heterocycles that are key structural units in many pharmaceuticals . Researchers utilize such push-pull substituted intermediates in the development of compounds with potential biological activities. The structural motif of substituted phenylpropanoates is frequently explored in the search for new substances with antibacterial and cytotoxic properties . Computational screening methods, such as Prediction of Activity Spectra for Substances (PASS), can be employed to assess the potential biological activity of organic compounds, including antineoplastic, anti-inflammatory, antifungal, and antibacterial properties, based on their structural formula . This makes it a compound of interest for early-stage drug discovery and chemical biology. This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 3-(4-propan-2-ylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-10(2)12-7-4-11(5-8-12)6-9-13(14)15-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXDXRCVVQYSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50790363
Record name Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50790363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69358-86-7
Record name Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50790363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate, also known as a methacrylate derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an alkene group and an ester functionality, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of this compound is C13H16O2C_{13}H_{16}O_2. Its structure can be represented as follows:

Methyl 3 4 propan 2 yl phenyl prop 2 enoate\text{Methyl 3 4 propan 2 yl phenyl prop 2 enoate}

This compound features a propene backbone with a methyl ester and an isopropyl-substituted phenyl group, contributing to its distinctive reactivity and biological properties.

Antimicrobial Properties

Research has indicated that methacrylate derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of the bacterial cell membrane integrity, leading to cell lysis.

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli18
This compoundS. aureus21

Cytotoxicity Studies

Cytotoxicity assays using various cell lines have demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The compound's cytotoxic effects were evaluated using the MTT assay, which measures cell viability.

Cell LineIC50 (µM)Selectivity Index (SI)
MCF-7 (breast cancer)155
Vero (normal cells)75

A higher selectivity index indicates a promising therapeutic window for potential cancer treatment applications.

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins. The presence of the isopropyl group enhances lipophilicity, allowing better membrane penetration. This characteristic may facilitate the disruption of cellular processes, including:

  • Membrane Disruption : The compound can insert into lipid bilayers, causing destabilization.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : Preliminary studies suggest potential inhibition of key enzymes involved in cell proliferation.

Case Studies

  • Anticancer Activity : A study focused on the anticancer effects of methacrylate derivatives found that this compound significantly inhibited the growth of breast cancer cells through apoptosis induction mechanisms.
    "The compound induced apoptosis in MCF-7 cells via ROS generation and caspase activation."
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against pathogenic bacteria and found that the compound exhibited substantial antibacterial activity, particularly against Gram-positive bacteria.

Scientific Research Applications

Recent studies have evaluated the biological activity of methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate using Density Functional Theory (DFT) methods. These investigations assessed its potential as a drug candidate by analyzing its electronic properties, molecular profiling, and biological significance. The findings suggest that this compound may exhibit promising pharmacological characteristics, which could lead to the design of new therapeutic agents .

Case Study: Drug Similarity Analysis

  • A study conducted using DFT methods calculated interaction energies and electron densities, revealing that the compound has favorable drug similarity parameters. This information is crucial for researchers aiming to develop new drugs with enhanced efficacy and reduced side effects.

Materials Science

This compound has potential applications in the development of advanced materials. Its ability to participate in polymerization reactions allows it to be used as a monomer in the synthesis of various polymers.

Case Study: Polymer Synthesis

  • Research indicates that this compound can be utilized in free radical polymerization processes to create copolymers with desirable mechanical properties. The incorporation of this compound into polymer matrices enhances their thermal stability and mechanical strength, making them suitable for applications in coatings and adhesives.

Agricultural Applications

The compound's derivatives have been explored for their potential use as agrochemicals. Its structural similarity to natural compounds suggests that it may possess herbicidal or insecticidal properties.

Case Study: Agrochemical Efficacy

  • Experimental evaluations have shown that certain derivatives of this compound exhibit significant activity against specific pests and weeds, indicating their potential as environmentally friendly alternatives to conventional pesticides.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Drug DevelopmentEvaluated for biological activity and drug similarityPromising pharmacological characteristics identified through DFT analysis
Materials ScienceUsed as a monomer in polymer synthesisEnhances thermal stability and mechanical strength of resulting polymers
Agricultural ChemicalsPotential herbicidal/insecticidal propertiesSignificant efficacy against pests and weeds observed in experimental studies

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Electron-donating groups (e.g., isopropyl) : The para-isopropyl group in the parent compound increases hydrophobicity and may stabilize the double bond via hyperconjugation, reducing reactivity toward electrophilic addition. This makes it suitable for applications requiring lipid solubility .
  • Electron-withdrawing groups (e.g., nitro, sulfonyl) : The nitro and chlorosulfonyl substituents in analogs enhance electrophilic reactivity. For example, the nitro group directs further substitution reactions to the meta position .
  • Reactive functional groups (e.g., bromomethyl) : Bromomethyl-substituted derivatives are pivotal in Suzuki-Miyaura and Ullmann coupling reactions, enabling facile derivatization .

Physicochemical Properties

  • Solubility: The isopropyl-substituted compound exhibits lower polarity, favoring solubility in nonpolar solvents. In contrast, nitro- and sulfonyl-substituted analogs are more polar, enhancing water solubility in acidic conditions .
  • Thermal stability : Electron-withdrawing groups reduce thermal stability due to increased electron deficiency, whereas bulky substituents like isopropyl may enhance stability by steric hindrance .

Research Findings and Structural Validation

Crystallographic studies using SHELX software (e.g., SHELXL, SHELXS) have been instrumental in validating the structures of these compounds. For instance, the nitro-substituted analog’s planar geometry and bond lengths align with computational predictions, confirming minimal steric distortion . Similarly, Ozagrel Methyl Ester’s crystal structure reveals a twisted conformation due to the imidazole group, which correlates with its bioactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via Horner-Wadsworth-Emmons olefination or Knoevenagel condensation, using 4-isopropylbenzaldehyde and methyl acrylate derivatives. Key intermediates (e.g., aldehydes or β-keto esters) should be purified via column chromatography and characterized using 1H^1H-/13C^{13}C-NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) .
  • Experimental Design : Optimize reaction conditions (e.g., solvent, temperature, catalyst) to improve yield. Monitor reaction progress via TLC or GC-MS. Confirm stereochemistry of the α,β-unsaturated ester using NOESY or X-ray crystallography .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Key Techniques :

  • NMR : Assign peaks for the propenoate double bond (Jtrans16HzJ_{trans} \approx 16 \, \text{Hz}) and isopropyl group (δ ~2.9 ppm, septet) .
  • IR : Confirm ester carbonyl (~1720 cm1^{-1}) and C=C stretching (~1630 cm1^{-1}) .
  • X-ray Crystallography : Resolve crystal packing and bond angles using SHELX programs (e.g., SHELXL for refinement) .

Q. What safety protocols are essential during handling and disposal?

  • Handling : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. For toxic byproducts, employ glove boxes .
  • Waste Management : Segregate halogenated/organic waste and consult certified disposal services. Document SDS guidelines for emergency response .

Advanced Research Questions

Q. How can impurities in synthesized batches be identified and quantified?

  • Methodology : Use HPLC with a C18 column (UV detection at 254 nm) and compare retention times against known impurities (e.g., 3-[4-(2-methylpropyl)phenyl]propanoic acid, CAS 65322-85-2). Confirm structures via LC-MS/MS .
  • Data Analysis : Apply mass balance calculations and quantify impurity levels using calibration curves. Cross-validate with 1H^1H-NMR integration of diagnostic peaks .

Q. How to resolve contradictions in experimental vs. computational (DFT) data for molecular geometry?

  • Approach : Compare DFT-optimized structures (e.g., B3LYP/6-31G*) with X-ray data. Analyze discrepancies in dihedral angles or bond lengths. Adjust computational parameters (solvent models, basis sets) to improve agreement .
  • Case Study : For propenoate derivatives, discrepancies in C=C bond length (~1.34 Å experimental vs. 1.38 Å DFT) may arise from crystal packing effects. Use periodic boundary conditions in simulations .

Q. What strategies optimize the compound’s stability under varying storage conditions?

  • Experimental Design : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC and identify products (e.g., hydrolysis to carboxylic acid). Use kinetic modeling (Arrhenius equation) to predict shelf life .
  • Mitigation : Store in amber vials under inert gas (N2_2) at -20°C. Add stabilizers (e.g., BHT) to inhibit radical-mediated degradation .

Q. How does substituent variation (e.g., fluorophenyl vs. isopropylphenyl) affect biological activity?

  • Comparative Analysis : Synthesize analogs (e.g., methyl 3-(4-fluorophenyl)prop-2-enoate) and test in bioassays (e.g., enzyme inhibition). Use QSAR models to correlate electronic effects (Hammett σ) with activity trends .
  • Data Interpretation : Fluorine’s electron-withdrawing effect may enhance binding affinity compared to isopropyl’s steric bulk. Validate via molecular docking .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate
Reactant of Route 2
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Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate

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